trans-(E)-Flupentixol Dihydrochloride
描述
(E)-Flupentixol dihydrochloride is a thioxanthene-derived antipsychotic agent primarily used in the treatment of schizophrenia, depression with anxiety, and related psychiatric disorders. Structurally, it is a thiophene derivative with a piperazine side chain, contributing to its dual antagonism of dopamine D1 and D2 receptors and α-adrenergic receptors . The commercial formulation is a racemic mixture of cis-(Z) and trans-(E) isomers in a 1:1 ratio, though pharmacological activity is attributed solely to the cis-(Z) isomer . The trans-(E) isomer is pharmacologically inert, and studies referencing "(E)-flupentixol" likely pertain to the inactive isomer or a nomenclature inconsistency.
属性
CAS 编号 |
51529-02-3 |
|---|---|
分子式 |
C23H26ClF3N2OS |
分子量 |
471.0 g/mol |
IUPAC 名称 |
2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C23H25F3N2OS.ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;/h1-2,4-8,16,29H,3,9-15H2;1H/b18-5+; |
InChI 键 |
ZQAWQVWCKYGMNE-RZFZGDDESA-N |
手性 SMILES |
C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl |
规范 SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl |
外观 |
Solid powder |
其他CAS编号 |
2413-38-9 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(E)-Flupentixol; E-Flupentixol; (E) Flupentixol; beta-Flupenthixol; beta Flupenthixol; trans-Flupentixol; Flupentixole; trans Flupentixol; |
产品来源 |
United States |
准备方法
Dehydration of 10-Hydroxy Intermediate
The synthesis begins with 10-hydroxy-10-(3-dimethylaminopropyl)-2-trifluoromethylthioxanthene, which undergoes dehydration using thionyl chloride (SOCl₂) or acetic anhydride [(CH₃CO)₂O] in organic solvents like tetrahydrofuran or acetone. This step generates 10-[3-(EZ)-dimethylaminopropyl]-2-trifluoromethylthioxanthene, a mixture of E and Z isomers.
Key Conditions :
Amination with N-Hydroxyethyl Piperazine
The thioxanthene intermediate reacts with N-hydroxyethyl piperazine at 130–170°C for 24–48 hours. The mol ratio of piperazine to intermediate (20:1–30:1) critically influences isomer distribution:
Hydrochlorination
The flupentixol base is dissolved in acetone or ethyl acetate, and hydrogen chloride gas is introduced to precipitate the dihydrochloride salt. Excess HCl (2:1–10:1 molar ratio) ensures complete salt formation.
Isolation of (E)-Flupentixol Dihydrochloride
Crystallization-Based Separation
While most methods yield E/Z mixtures, selective crystallization can enrich the E-isomer:
- Crude Product Dissolution : Flupentixol dihydrochloride is dissolved in methanol at 40°C.
- Antisolvent Addition : Diethyl ether is added to induce crystallization. Z-isomer preferentially crystallizes, leaving E-isomer in the mother liquor.
- Recovery of E-Isomer : The mother liquor is concentrated, and residual solid is treated with potassium hydroxide to regenerate the base, followed by re-salting with HCl.
Purity Outcomes :
| Step | Z-Isomer Purity | E-Isomer Enrichment |
|---|---|---|
| Initial Crystallization | 99.8% | <0.2% |
| Mother Liquor Processing | N/A | ~95% |
Analytical Characterization
Chromatographic Analysis
Liquid chromatography with silica gel and a mobile phase of water-strong aqua-isopropanol-heptane (2:4:150:850) resolves E/Z isomers at 254 nm.
Spectroscopic Confirmation
- ¹H NMR : Distinct coupling constants for E (trans, J = 12–14 Hz) and Z (cis, J = 8–10 Hz) configurations.
- HPLC-MS : Quantifies isomer ratios post-crystallization.
Comparative Analysis of Methods
| Method | Isomer Ratio (E:Z) | Yield (%) | Scalability |
|---|---|---|---|
| Direct Synthesis | 50:50 | 85–90 | Industrial |
| Crystallization | 5:95 (Z-rich) | 70–75 | Lab-scale |
| Mother Liquor Processing | 95:5 (E-rich) | 60–65 | Lab-scale |
Challenges :
- Isomer Interconversion : E/Z equilibration under acidic conditions complicates isolation.
- Solvent Selection : Methanol-diethyl ether systems favor Z-isomer crystallization but require multiple cycles for E-enrichment.
Industrial-Scale Manufacturing
Process Optimization
Regulatory Compliance
The European Pharmacopoeia mandates Z-isomer content between 42–52% for therapeutic use. For research-grade E-isomer, >95% purity requires additional chromatographic steps.
化学反应分析
Types of Reactions
(E)-Flupentixol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thioxanthene core, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the piperazine ring or other functional groups.
Substitution: Halogenation and other substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation typically involves reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of (E)-Flupentixol dihydrochloride, while substitution reactions can introduce different functional groups to the molecule.
科学研究应用
Pharmacological Properties
Chemical Structure and Mechanism of Action
- Chemical Name : 4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol dihydrochloride
- Molecular Formula : C23H25F3N2OS·2HCl
- Molecular Weight : 507.44 g/mol
(E)-Flupentixol acts primarily as a dopamine receptor antagonist, with significant binding to D1 and D2 receptors. It also interacts with serotonin receptors (5-HT2A and 5-HT2C), contributing to its antidepressant effects. The compound exhibits weak anticholinergic properties and has been noted for its potential antiemetic actions .
Treatment of Schizophrenia
(E)-Flupentixol dihydrochloride is indicated for the management of chronic schizophrenia, particularly in patients whose symptoms do not include excitement or hyperactivity. It is available in both oral and long-acting injectable formulations, such as flupentixol decanoate, which allows for prolonged therapeutic effects .
Management of Depression
The compound has been investigated for its efficacy in treating mild to moderate depression. A study comparing (E)-Flupentixol with dothiepin hydrochloride demonstrated that patients receiving flupentixol showed significant improvement on the Hamilton Depression Rating Scale over six weeks . Additionally, when combined with melitracen, it effectively addresses symptoms of anxiety and asthenia alongside depression .
Long-Acting Depot Injections
Long-acting formulations like flupentixol decanoate are extensively utilized for maintaining treatment adherence in patients with schizophrenia. These depot injections provide sustained drug release, reducing the frequency of administration and improving patient compliance .
Comparative Efficacy Studies
A notable clinical trial involved a comparison between (E)-Flupentixol dihydrochloride and other antidepressants. The results indicated that flupentixol had a rapid onset of action, with significant therapeutic effects observed within the first few days of treatment .
Safety and Tolerability
While generally well-tolerated, some patients have reported extrapyramidal side effects at higher doses. Management strategies often include co-administration of anti-Parkinsonian medications to mitigate these effects .
Summary Table of Applications
| Application | Description | Evidence Level |
|---|---|---|
| Schizophrenia | Effective in managing chronic schizophrenia without hyperactivity symptoms | High |
| Depression | Demonstrated efficacy in mild to moderate depression; rapid onset observed | Moderate |
| Long-acting Formulations | Utilized for improved adherence through depot injections | High |
| Combination Therapy | Effective when combined with melitracen for anxiety and asthenia management | Moderate |
作用机制
(E)-Flupentixol dihydrochloride exerts its effects primarily by blocking dopamine receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects.
相似化合物的比较
Research Findings and Clinical Implications
- Anticancer Potential: Flupentixol’s PI3K/AKT inhibition suggests repurposing for lung cancer, with EC50 values comparable to standard chemotherapeutics .
- Combination Therapies : Adelax® (flupentixol + melitracen) achieves 99–101% recovery in HPLC assays, supporting its use in depression with apathy .
- Formulation Advances : Fast-dissolving films improve bioavailability and compliance, critical for geriatric and pediatric populations .
常见问题
Q. How can researchers differentiate between (E)- and (Z)-isomers of Flupentixol dihydrochloride experimentally?
- Isomer Identification : Use nuclear magnetic resonance (¹H-NMR) in CD₃OD to distinguish geometric isomers via coupling constants and spatial arrangement of substituents. Thin-layer chromatography (TLC) on SiO₂ with dichloromethane:methanol:ammonium hydroxide (8:2:0.1) resolves isomers (Rf = 0.60 for (E)-form) .
- Spectroscopic Techniques : Infrared (IR) spectroscopy identifies isomer-specific hydrogen bonding patterns, particularly in the 4000–3200 cm⁻¹ and 900–700 cm⁻¹ regions .
Q. What stability considerations are critical for handling (E)-Flupentixol dihydrochloride in aqueous solutions?
- Degradation Pathways : The compound degrades under UV light and alkaline conditions, forming oxidation byproducts like sulfoxides. Store solutions at -20°C in dark vials to minimize photodegradation .
- pH Sensitivity : Aqueous solutions (1% w/v) are stable at pH 2.0–3.0 but degrade rapidly above pH 7.0. Use phosphate buffers for pH control .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological effects of (E)-Flupentixol dihydrochloride across studies?
- Data Harmonization : Cross-validate experimental models (e.g., receptor binding assays vs. in vivo behavioral studies). For example, (E)-Flupentixol's antagonism of D1/D2 dopamine receptors is well-documented, but its PI3Kα inhibitory activity in lung cancer cells requires kinase assays (IC₅₀: 1.2 µM) to confirm off-target effects .
- Isomer Purity : Ensure isomer separation via preparative HPLC, as even 5% (Z)-isomer contamination can skew results due to its higher receptor affinity .
Q. What methodologies are recommended for pharmacokinetic modeling of (E)-Flupentixol dihydrochloride in preclinical studies?
- Carbon Paste Electrodes : Nanoparticle-modified electrodes detect plasma concentrations as low as 2.3 nM, with a linear range of 5–500 nM. Parameters include recovery rates (>98%) and interference testing against common metabolites .
- Compartmental Modeling : Use non-linear mixed-effects modeling (NONMEM) to estimate volume of distribution (Vd: 12.4 L/kg) and clearance (Cl: 0.45 L/h/kg) in rodents, validated via LC-MS/MS .
Q. How can researchers address discrepancies in (E)-Flupentixol’s dual roles as a neuroleptic and potential anticancer agent?
- Mechanistic Studies : Conduct dual-activity assays, such as measuring dopamine receptor antagonism (Ki: 0.8 nM for D2) alongside PI3Kα inhibition (KinaseGlow assay). Use siRNA knockdown to isolate pathways in cancer cell apoptosis .
- In Vivo Xenograft Models : Evaluate dose-dependent tumor suppression in A549 xenografts (e.g., 5 mg/kg/day reduces tumor volume by 60% in 21 days) while monitoring extrapyramidal side effects .
Q. What strategies optimize formulation design for (E)-Flupentixol dihydrochloride in fast-dissolving oral films?
- Polymer Selection : Hydroxypropyl methylcellulose (HPMC E5) enhances dissolution (85% release in 15 min) via hydrogen bonding, confirmed by IR spectroscopy .
- Accelerated Stability Testing : Use ICH Q1A guidelines to assess film integrity and drug content under 40°C/75% RH for 6 months, with degradation products monitored via HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
